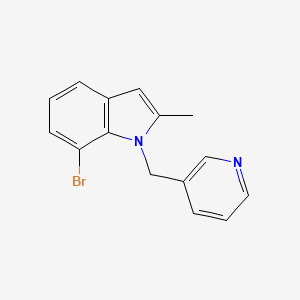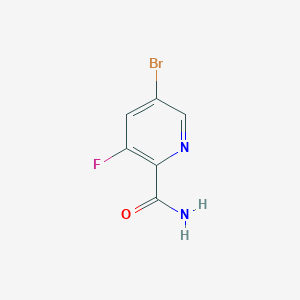
5-Bromo-3-fluoropyridine-2-carboxamide
Descripción general
Descripción
5-Bromo-3-fluoropyridine-2-carboxamide is an important compound in the field of chemistry due to its wide range of applications. It is a white crystalline solid that is soluble in water, methanol, and ethanol. Its molecular formula is C6H4BrFN2O2. It is a versatile compound that can be used in a variety of processes, including synthesis, drug development, and laboratory experiments.
Aplicaciones Científicas De Investigación
Fluoropyrimidines in Cancer Chemotherapy
Fluoropyrimidines such as 5-FU have been fundamental in treating a range of solid tumors, including those in the colorectal, breast, and gastrointestinal tracts. The antitumor activity of 5-FU, along with its prodrugs like capecitabine, UFT, and S-1, stems from their ability to interfere with DNA synthesis, thereby inhibiting tumor growth. The development of these prodrugs aims to enhance the therapeutic effectiveness of 5-FU while reducing its systemic toxicity, making cancer treatment more manageable and effective (Malet-Martino & Martino, 2002).
Advances in Oral Fluoropyrimidine Prodrugs
The introduction of oral prodrugs of 5-FU, such as capecitabine, represents a significant advance in cancer chemotherapy. These prodrugs are designed to improve patient compliance and quality of life by allowing oral administration while maintaining or enhancing the anticancer efficacy of intravenous 5-FU. They also aim to offer a better safety profile, with specific adverse effects managed through dose adjustments and supportive care (Mikhail, Sun, & Marshall, 2010).
Pharmacogenetics in Treatment Optimization
The efficacy and toxicity of fluoropyrimidine-based treatments, including those potentially related to 5-Bromo-3-fluoropyridine-2-carboxamide, can be influenced by genetic variations in patients. Pharmacogenetic research focuses on identifying genetic markers that can predict treatment response and toxicity, aiming to personalize cancer treatment and improve outcomes. For example, genetic variants in enzymes involved in the metabolism of 5-FU and its prodrugs have been associated with variations in drug efficacy and the risk of adverse reactions, highlighting the importance of genetic testing in treatment planning (Lam, Guchelaar, & Boven, 2016).
Mecanismo De Acción
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties , suggesting that they may influence a variety of biochemical pathways.
Pharmacokinetics
The presence of fluorine in the molecule could potentially influence these properties, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .
Propiedades
IUPAC Name |
5-bromo-3-fluoropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGUIZIRGUAPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610571 | |
| Record name | 5-Bromo-3-fluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
669066-90-4 | |
| Record name | 5-Bromo-3-fluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

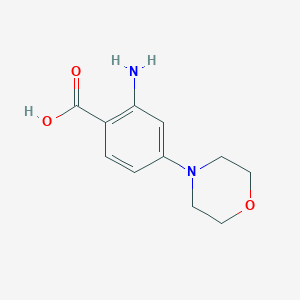
![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)
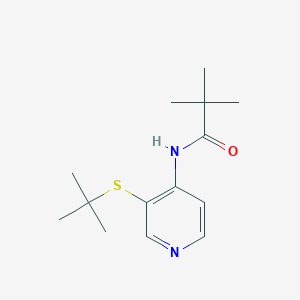
![2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride](/img/structure/B1287110.png)
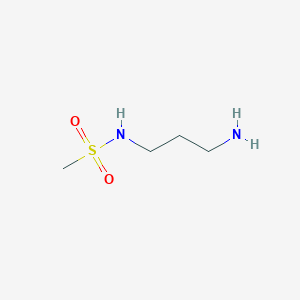
![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)
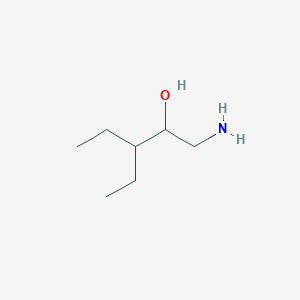
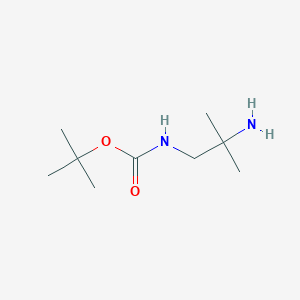
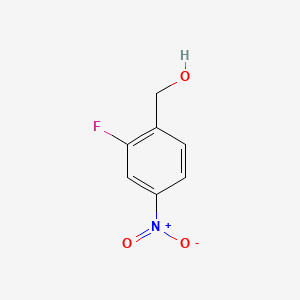

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)
